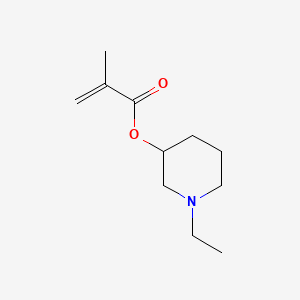
WT-1 122 long
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WT-1 122 long: この化合物は、ウィルムス腫瘍遺伝子1(WT1)ファミリーの一部であり、細胞の成長、分化、腫瘍形成における役割で知られています .
準備方法
合成経路と反応条件: WT-1 122 longの合成は、通常、固相ペプチド合成(SPPS)を伴います。これは、ペプチドの製造に広く使用されている方法です。プロセスは、C末端アミノ酸を固体樹脂に結合することから始まり、保護されたアミノ酸を順次添加します。各アミノ酸は、N、N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用して、成長しているペプチド鎖にカップリングされます。 次に、ペプチドを樹脂から切断し、脱保護して最終生成物を得ます .
工業的生産方法: this compoundの工業的生産は、ラボでの合成と同じ原理に従いますが、より大規模です。自動ペプチド合成機が使用され、高スループットと一貫性が確保されます。 高性能液体クロマトグラフィー(HPLC)の使用は、ペプチドの精製に不可欠であり、最終生成物が要求される純度基準を満たしていることを保証します .
化学反応の分析
反応の種類: WT-1 122 longは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素の添加または水素の除去を伴い、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進されることがよくあります。
還元: 酸化の反対である還元は、水素の添加または酸素の除去を伴い、通常、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用します。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
置換: ハロゲン、求核剤
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究アプリケーション
化学: 化学において、this compoundは、ペプチド合成と反応を研究するためのモデル化合物として使用されます。 その明確な構造により、さまざまな化学変換を探求するための理想的な候補となっています .
生物学: 生物学的研究において、this compoundは、タンパク質-タンパク質相互作用と細胞シグナル伝達経路を研究するために使用されます。 これは、WT1が細胞の成長と分化において果たす役割を調査するためのツールとして役立ちます .
医学: this compoundは、特に癌研究において、潜在的な治療応用を持っています。 これは、WT1を発現している腫瘍を標的とするペプチドベースのワクチンと免疫療法の開発に使用されています .
産業: 産業部門では、this compoundは、診断キットと研究試薬の製造に使用されています。 その安定性と特異性により、さまざまな分析アプリケーションにおいて貴重な成分となっています .
科学的研究の応用
Chemistry: In chemistry, WT-1 122 long is used as a model compound for studying peptide synthesis and reactions. Its well-defined structure makes it an ideal candidate for exploring various chemical transformations .
Biology: In biological research, this compound is employed to study protein-protein interactions and cellular signaling pathways. It serves as a tool for investigating the role of WT1 in cell growth and differentiation .
Medicine: this compound has potential therapeutic applications, particularly in cancer research. It is used in the development of peptide-based vaccines and immunotherapies targeting WT1-expressing tumors .
Industry: In the industrial sector, this compound is utilized in the production of diagnostic kits and research reagents. Its stability and specificity make it a valuable component in various analytical applications .
作用機序
WT-1 122 longの作用機序は、主にWT1タンパク質である特定の分子標的との相互作用を伴います。WT1は、細胞の成長と分化に関与する遺伝子の発現を調節する転写因子です。this compoundはWT1に結合し、その活性を調節し、下流のシグナル伝達経路に影響を与えます。 この相互作用は、遺伝子発現の変化につながる可能性があり、最終的に増殖やアポトーシスなどの細胞プロセスに影響を与えます .
類似の化合物との比較
類似の化合物:
- WT1-122A1 long
- WT1-A10
- WT1特異的TCR
比較: this compoundは、その特定の配列と構造においてユニークであり、独特の生物学的活性を付与します。WT1-122A1 longおよびWT1-A10と比較して、this compoundは、WT1タンパク質への結合において、より高い安定性と特異性を示しています。 さらに、WT1特異的TCRは、WT1を発現している腫瘍を標的とする上で効果的ですが、T細胞受容体媒介認識と応答を伴うため、作用機序が異なります .
類似化合物との比較
- WT1-122A1 long
- WT1-A10
- WT1-specific TCRs
Comparison: WT-1 122 long is unique in its specific sequence and structure, which confer distinct biological activities. Compared to WT1-122A1 long and WT1-A10, this compound has shown higher stability and specificity in binding to the WT1 protein. Additionally, WT1-specific TCRs, while effective in targeting WT1-expressing tumors, differ in their mechanism of action, as they involve T-cell receptor-mediated recognition and response .
特性
CAS番号 |
952720-86-4 |
|---|---|
分子式 |
C93H135N21O29S2 |
分子量 |
2075.3 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H135N21O29S2/c1-47(2)36-60(82(131)101-58(28-30-75(123)124)79(128)110-67(45-117)93(142)143)104-86(135)68(46-144)111-85(134)66(44-116)109-89(138)71-18-13-33-113(71)91(140)64(37-48(3)4)107-84(133)62(39-53-21-25-55(119)26-22-53)105-87(136)69-16-11-32-112(69)90(139)50(6)99-81(130)63(41-73(96)121)106-88(137)70-17-12-34-114(70)92(141)65(40-51-14-9-8-10-15-51)108-80(129)59(31-35-145-7)102-83(132)61(38-52-19-23-54(118)24-20-52)103-76(125)49(5)98-78(127)57(27-29-72(95)120)100-74(122)42-97-77(126)56(94)43-115/h8-10,14-15,19-26,47-50,56-71,115-119,144H,11-13,16-18,27-46,94H2,1-7H3,(H2,95,120)(H2,96,121)(H,97,126)(H,98,127)(H,99,130)(H,100,122)(H,101,131)(H,102,132)(H,103,125)(H,104,135)(H,105,136)(H,106,137)(H,107,133)(H,108,129)(H,109,138)(H,110,128)(H,111,134)(H,123,124)(H,142,143)/t49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChIキー |
NEPOVVIIZSDRTL-XUVMKQETSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CCSC)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


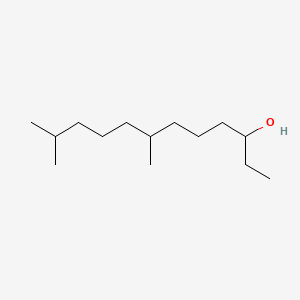
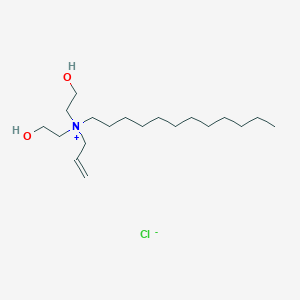
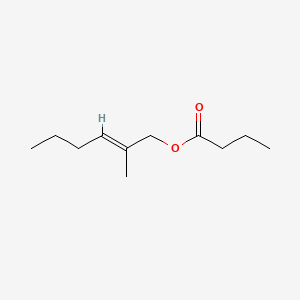


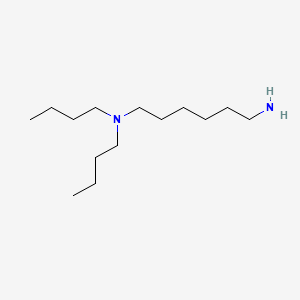
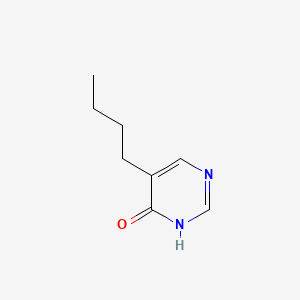
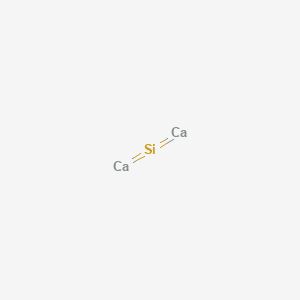


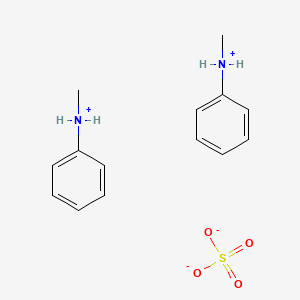
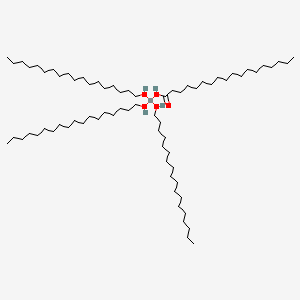
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
